An In-Depth Technical Guide to the Molecular Structure of N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine
An In-Depth Technical Guide to the Molecular Structure of N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine, a non-canonical amino acid of significant interest to medicinal chemists and peptide scientists. Often referred to as Boc-4-methoxyphenylglycine, this compound serves as a critical chiral building block in the synthesis of complex organic molecules and peptidomimetics. This document delineates its chemical identity, key structural features, and physicochemical properties. The core of this guide is a detailed exploration of the modern analytical techniques used for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We explain the causality behind the expected spectral data, providing researchers with the foundational knowledge to interpret analytical results. Furthermore, a representative synthetic workflow and a discussion of its applications in drug discovery are presented, underscoring its utility in the development of novel therapeutics.
Section 1: Introduction to Boc-(4-methoxy-phenyl)-glycine
Chemical Identity and Nomenclature
N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine is a derivative of the simplest amino acid, glycine. Its structure is characterized by the substitution of one of the α-hydrogens with a 4-methoxyphenyl group, creating a chiral center, and the protection of the α-amino group with a tert-butoxycarbonyl (Boc) moiety. This N-protection strategy is fundamental in synthetic organic chemistry, particularly in peptide synthesis, where the Boc group provides robust protection under basic and nucleophilic conditions but can be readily removed with acid.[1][2]
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IUPAC Name: 2-((tert-butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetic acid
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Common Synonyms: Boc-4-methoxyphenylglycine, Boc-p-methoxyphenylglycine, N-Boc-4-methoxyphenylglycine
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CAS Number: 156407-78-2 (for the R-enantiomer)
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Molecular Formula: C₁₄H₁₉NO₅
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Molecular Weight: 281.31 g/mol [3]
Significance in Medicinal Chemistry and Peptide Synthesis
The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern drug discovery.[4][5] UAAs like Boc-4-methoxyphenylglycine are instrumental for several reasons:
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Enhanced Stability: Introducing UAAs into peptide backbones can confer resistance to enzymatic degradation, improving in vivo stability and bioavailability.[]
-
Conformational Constraint: The bulky aryl group restricts the conformational freedom of a peptide chain, which can lock the molecule into a bioactive conformation and enhance binding affinity for its target.
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Structural Diversity: UAAs provide access to chemical space not represented by the 20 proteinogenic amino acids, allowing for the fine-tuning of a drug candidate's pharmacological properties, such as potency, selectivity, and lipophilicity.[5][]
The 4-methoxyphenyl group, in particular, is a common motif in pharmaceuticals that can engage in favorable interactions with biological targets and influence metabolic pathways.
Section 2: Molecular Structure and Physicochemical Properties
Core Chemical Structure
The molecular architecture of Boc-(4-methoxy-phenyl)-glycine contains three primary functional components attached to a central chiral carbon, which dictates its chemical behavior and synthetic utility.
Caption: 2D representation of Boc-(4-methoxy-phenyl)-glycine.
Tabulated Physicochemical Data
The following table summarizes key computed and experimental properties for the parent compound and its isomers, providing essential data for experimental design.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | PubChem[3] |
| Molecular Formula | C₁₄H₁₉NO₅ | PubChem[3] |
| Molecular Weight | 281.30 g/mol | PubChem[3] |
| Exact Mass | 281.12632271 Da | PubChem[3] |
| CAS Number | 1217786-73-6 (R, 2-methoxy isomer) | PubChem[3] |
| InChIKey | JRUKDUAEXGBAKC-LLVKDONJSA-N (R, 4-methoxy isomer) | Sigma-Aldrich |
| SMILES | O=C(O)C1=CC=C(OC)C=C1 | AChemBlock[7] |
| Topological Polar Surface Area | 84.9 Ų | PubChem[3] |
| XLogP3 | 2.2 | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
Section 3: Spectroscopic Elucidation of the Molecular Structure
The definitive confirmation of the molecular structure of Boc-(4-methoxy-phenyl)-glycine relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
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Aromatic Protons (δ ≈ 6.8-7.4 ppm): The 4-methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the electron-donating methoxy group are expected to be upfield (approx. δ 6.8-7.0 ppm), while the two protons ortho to the electron-withdrawing acetic acid moiety will be further downfield (approx. δ 7.2-7.4 ppm).
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NH Proton (δ ≈ 5.0-5.5 ppm): The amide proton of the Boc group typically appears as a broad singlet or a doublet coupled to the α-proton. Its chemical shift is solvent-dependent.
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α-Proton (δ ≈ 5.2-5.4 ppm): This single proton on the chiral center will likely appear as a doublet, coupled to the adjacent NH proton.
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Methoxy Protons (δ ≈ 3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.
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Boc Protons (δ ≈ 1.4 ppm): The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet, a hallmark of the Boc protecting group.[8]
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¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms in the molecule.
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Carbonyl Carbons (δ ≈ 170-175 ppm & 155-156 ppm): Two distinct carbonyl signals are expected: one for the carboxylic acid (δ ≈ 170-175 ppm) and one for the carbamate of the Boc group (δ ≈ 155-156 ppm).[8]
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Aromatic Carbons (δ ≈ 114-160 ppm): Six signals are expected for the phenyl ring. The carbon attached to the methoxy group will be the most downfield (δ ≈ 158-160 ppm), while the carbon attached to the α-carbon will be near δ 128-130 ppm. The carbons ortho and meta to the methoxy group will appear around δ 114 ppm and δ 129 ppm, respectively.
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Boc Carbons (δ ≈ 80 ppm & 28 ppm): The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the three methyl carbons produce a strong signal around δ 28 ppm.[8]
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α-Carbon (δ ≈ 55-58 ppm): The chiral α-carbon signal will appear in this region.
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Methoxy Carbon (δ ≈ 55 ppm): The methyl carbon of the methoxy group is expected around δ 55 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
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O-H Stretch (≈ 2500-3300 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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N-H Stretch (≈ 3300-3400 cm⁻¹): A moderate, sharp peak corresponding to the N-H stretch of the carbamate.[9]
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C-H Stretches (≈ 2850-3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the Boc and methoxy groups) appear just below 3000 cm⁻¹.
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C=O Stretches (≈ 1690-1750 cm⁻¹): This region is critical. Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the carbamate C=O stretch appears at a slightly higher wavenumber, around 1690-1710 cm⁻¹.[10] The exact positions can overlap but often present as a broad or bifurcated peak.
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C-O Stretches (≈ 1030-1250 cm⁻¹): Strong absorptions from the C-O bonds of the carboxylic acid, carbamate, and the aryl ether will be prominent in this region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 282.13.
The most diagnostic fragmentation pathway for a Boc-protected amine involves the facile loss of components of the Boc group.
Caption: Key ESI-MS fragmentation pathways for Boc-(4-methoxy-phenyl)-glycine.
This fragmentation is a self-validating feature. The neutral loss of 56 Da (isobutylene) is highly characteristic of the Boc group under MS/MS conditions.[11] A subsequent loss of CO₂ (44 Da) from this fragment gives the protonated amino acid. Alternatively, the loss of the entire Boc group (100 Da) directly yields the protonated 2-amino-2-(4-methoxyphenyl)acetic acid.[12]
Section 4: Synthesis and Stereochemistry
Overview of Synthetic Strategies
The synthesis of N-Boc-α-arylglycines can be achieved through various established organic chemistry methodologies. A common and reliable approach involves the initial synthesis of the unprotected α-arylglycine followed by N-protection. Methods like the Strecker synthesis or those employing electrophilic glycine equivalents are often utilized.[13][14]
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a two-step synthesis starting from commercially available 2-amino-2-(4-methoxyphenyl)acetic acid. This approach ensures high purity and yield.
Caption: Experimental workflow for the synthesis of Boc-(4-methoxy-phenyl)-glycine.
Protocol Steps:
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Dissolution: Dissolve one equivalent of 2-amino-2-(4-methoxyphenyl)acetic acid in a 1:1 mixture of dioxane and water. Add 2.5 equivalents of sodium bicarbonate and stir until a clear solution is obtained.[15]
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Reaction: Cool the solution to 0°C. Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir vigorously for 12-18 hours.
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Work-up: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Carefully acidify the aqueous layer to pH 2-3 with cold 1M HCl, which will cause the product to precipitate or become extractable.
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Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
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Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product as a white solid.
Section 5: Applications in Research and Drug Development
The unique structure of Boc-(4-methoxy-phenyl)-glycine makes it a valuable asset in the synthesis of novel bioactive molecules.[16]
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Peptidomimetics: As a building block, it allows for the creation of peptides with unnatural backbones or side chains. This can lead to compounds with improved oral bioavailability and metabolic stability compared to their natural peptide counterparts.[4]
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Chiral Ligands and Auxiliaries: The defined stereochemistry of enantiopure Boc-(4-methoxy-phenyl)-glycine can be used to direct the stereochemical outcome of other reactions, acting as a chiral auxiliary.
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Small Molecule Synthesis: It serves as a versatile starting material for multi-step syntheses of complex heterocyclic compounds and other small molecule drug candidates, where the aryl-glycine motif is a key pharmacophore.[17]
Section 6: Conclusion
N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine is a well-defined molecular entity whose structure is unambiguously confirmed through a suite of spectroscopic techniques. The characteristic signals in ¹H and ¹³C NMR, key vibrational stretches in IR, and predictable fragmentation patterns in mass spectrometry provide a robust analytical fingerprint. As a protected, non-canonical amino acid, it offers medicinal chemists a powerful tool to enhance the drug-like properties of peptide-based therapeutics and to construct novel small molecules, underscoring its continued importance in the field of drug discovery and development.
Section 7: References
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ResearchGate. (n.d.). Synthesis of N‐Boc‐protected α‐arylglycines. ResearchGate. Available at: [Link]
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Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Available at: [Link]
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García-Ruiz, C., et al. (2006). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 71(19), 7413–7421. Available at: [Link]
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Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(11), 7601–7641. Available at: [Link]
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NIST. (n.d.). N-Phenylglycine. NIST Chemistry WebBook. Available at: [Link]
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Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(11), 7601–7641. Available at: [Link]
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PubChem. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid. PubChem. Available at: [Link]
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Organic Chemistry Portal. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. . Available at: [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. Available at: [Link]
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Royal Society of Chemistry. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available at: [Link]
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PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. Available at: [Link]
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Abe, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1184. Available at: [Link]
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